3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Description

Chemical Identity and Nomenclature

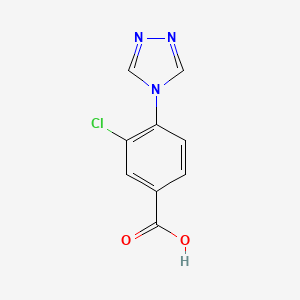

3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound characterized by a benzoic acid core substituted with a chlorine atom at the 3-position and a 1,2,4-triazole ring at the 4-position. Its systematic IUPAC name is 3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid , reflecting the precise arrangement of functional groups.

Key Molecular Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃O₂ |

| Molecular Weight | 223.62 g/mol |

| CAS Registry Number | 1060795-62-1 |

| SMILES Notation | C1=CC(=C(C=C1Cl)N2C=NN=C2)C(=O)O |

| InChI Key | SRICZEBOHJZEGQ-UHFFFAOYSA-N |

The compound’s structure combines a polar carboxylic acid group, an electron-withdrawing chlorine substituent, and a π-electron-rich triazole ring, creating a unique electronic profile that influences its reactivity and intermolecular interactions.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in triazole chemistry during the late 20th and early 21st centuries. Early work on 1,2,4-triazole derivatives, such as those described in Pellizzari and Einhorn-Brunner reactions, laid the groundwork for modern synthetic approaches.

A pivotal development occurred in the 2000s with the optimization of multi-step routes involving:

- Triazole ring formation via cyclization of hydrazine derivatives.

- Chlorination using directed ortho-metalation or electrophilic substitution.

- Carboxyl group introduction through hydrolysis of ester precursors.

The compound gained prominence after its inclusion in patent applications, such as EP2103611A1, which highlighted its utility as a synthetic intermediate for bioactive molecules. Its structural similarity to antifungal triazoles (e.g., fluconazole) further spurred academic interest.

Academic Significance in Heterocyclic Chemistry

This compound serves as a critical scaffold in heterocyclic chemistry due to:

Electronic Modulation Capabilities

The triazole ring acts as a hydrogen bond acceptor , while the chloro and carboxylic acid groups enhance electrophilicity. This combination enables diverse reactivity, such as:

Applications in Drug Design

The compound’s triazole moiety is a bioisostere for amide bonds, improving metabolic stability in pharmaceutical candidates. For example, derivatives have been explored as:

Comparative Electronic Effects in Benzoic Acid Derivatives:

This table underscores how chloro substitution fine-tunes lipophilicity and binding interactions.

Role in Materials Science

The compound’s rigid aromatic system and polar groups make it suitable for:

- Coordination polymers : Via metal-ligand interactions with transition metals.

- Supramolecular assemblies : Leveraging hydrogen bonding networks.

Recent studies highlight its use in synthesizing luminescent materials and catalysts.

Properties

IUPAC Name |

3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRICZEBOHJZEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4-amino-1,2,4-triazole.

Reaction: The 3-chlorobenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Coupling: The activated 3-chlorobenzoic acid is then coupled with 4-amino-1,2,4-triazole under reflux conditions in a suitable solvent like dichloromethane or dimethylformamide (DMF).

Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or biological activity.

Key Data:

| Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|

| Methanol/H₂SO₄ | Reflux, 6–8 hours | Methyl ester derivative | |

| Ethanol/DCC | Room temperature, 24 h | Ethyl ester derivative |

Mechanistically, protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Triazole substituents may slightly deactivate the aromatic ring but do not hinder esterification.

Amidation and Salt Formation

While not explicitly documented for this compound, analogous benzoic acids react with amines or inorganic bases:

-

Amidation : Coupling agents like DCC or EDCI activate the carboxylate for nucleophilic substitution by amines, forming amides.

-

Salt Formation : Neutralization with NaOH or KOH yields water-soluble salts (e.g., sodium 3-chloro-4-triazolylbenzoate).

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in:

Coordination Chemistry

Triazole nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or medicinal applications.

Nucleophilic Substitution

The chloro substituent on the benzene ring may undergo displacement in the presence of strong nucleophiles (e.g., hydroxide or amines), though steric hindrance from the triazole could limit reactivity .

Electrophilic Aromatic Substitution

The electron-withdrawing chloro and triazole groups direct electrophiles to meta and para positions. Documented reactions include:

| Reaction | Reagent(s) | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Low yield due to EWG |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | Requires harsh conditions |

Decarboxylation and Reduction

-

Decarboxylation : Heating with bases (e.g., CaO) may remove CO₂, yielding 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzene.

-

Carboxylic Acid Reduction : LiAlH₄ could reduce the –COOH group to –CH₂OH, though no experimental data confirms this for the compound.

Biological Activity and Prodrug Design

Though not a direct chemical reaction, ester and amide derivatives of this compound demonstrate enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 15.6–23.9 µM) . Modifications at the carboxyl or triazole groups optimize pharmacokinetic properties.

Key Structural and Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.61 g/mol

- IUPAC Name : 3-chloro-2-(1,2,4-triazol-4-yl)benzoic acid

The compound features a triazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design and development.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that various triazole compounds can effectively combat bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

A notable case study involved the synthesis of novel 1,2,4-triazole derivatives that displayed potent antibacterial activity. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole moiety could enhance the antimicrobial efficacy of the compounds .

Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory properties. In one study, a series of triazole compounds were evaluated for their ability to inhibit inflammatory responses in vitro and in vivo. The results indicated that certain compounds significantly reduced inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Antifungal Activity

The antifungal activity of triazoles is well-documented, particularly against pathogenic fungi. The compound's structure allows it to interfere with fungal cell wall synthesis, making it an effective agent against various fungal infections .

Herbicidal Activity

Triazole compounds are also explored for their herbicidal properties. Research indicates that they can selectively inhibit weed growth while being less toxic to crops . The mechanism often involves disruption of plant hormone balance or inhibition of specific metabolic pathways critical for plant growth.

Plant Growth Regulation

In agricultural studies, certain triazole derivatives have been shown to act as plant growth regulators. They modulate growth responses and can enhance crop yield under specific environmental conditions .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial | Effective against E. coli and P. aeruginosa |

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antifungal | Inhibits fungal cell wall synthesis | |

| Agricultural | Herbicidal | Selective inhibition of weed growth |

| Plant Growth Regulation | Enhances crop yield under stress conditions |

Mechanism of Action

The mechanism of action of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid depends on its specific application:

Antimicrobial Activity: The triazole ring can interact with microbial enzymes, inhibiting their activity and leading to the death of the microorganism.

Anticancer Activity: The compound can interfere with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.

Catalysis: In MOFs, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites.

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

Key Compounds Compared:

4-(4H-1,2,4-Triazol-4-yl)benzoic Acid (4-Htba; CAS 157069-48-2):

- Structural Difference: Lacks the 3-chloro substituent.

- Coordination Behavior: Forms stable Zn(II) and Cd(II) coordination polymers under hydro/solvothermal conditions. The absence of chlorine allows unhindered metal binding via carboxylate and triazole groups, leading to luminescent materials .

- Photoluminescence: Cd(II) complexes exhibit strong emission at 400–450 nm due to ligand-centered transitions .

5-(4H-1,2,4-Triazol-4-yl)isophthalic Acid (CAS 233.18 g/mol): Structural Difference: Contains two carboxylic acid groups at the 1- and 3-positions and a triazole at the 5-position. Coordination Behavior: Enhanced metal-binding capacity due to multiple carboxylate sites, forming 3D networks with higher dimensionality compared to mono-carboxylic analogs .

(E)-2-(((3-Mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic Acid (CP 45): Structural Difference: Features a trifluoromethyl group and a mercapto (-SH) substituent on the triazole. Coordination Behavior: The -SH group enables thiolate-metal bonding, while the CF₃ group introduces hydrophobicity, altering solubility and reactivity .

Table 1: Substituent Impact on Metal Coordination

Physical and Chemical Properties

Solubility and Reactivity:

- The chloro substituent in the target compound reduces polarity compared to methoxy or hydroxyl analogs (e.g., 4-methoxyphenyl derivatives in ), lowering aqueous solubility but enhancing lipophilicity for membrane penetration in biological applications .

- Molecular Weight Comparison:

Synthetic Considerations:

- The chloro group may necessitate optimized purification methods (e.g., flash chromatography with acidic eluents, as in ) compared to non-halogenated analogs .

Biological Activity

3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.62 g/mol

- CAS Number : 157069-48-2

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : Studies suggest that derivatives of benzoic acid can enhance antioxidant defenses by scavenging free radicals and upregulating antioxidant enzymes. This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

- Proteasome and Autophagy Pathway Modulation : The compound has been shown to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for protein degradation and cellular homeostasis. This modulation is particularly important in aging and neurodegenerative diseases .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes such as cathepsins B and L, which are involved in various pathological processes including cancer progression .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies on Cancer Cell Lines : In a study evaluating the cytotoxic effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound exhibited significant inhibition of cell growth at concentrations as low as 5 μM without affecting normal fibroblast cells .

- Antioxidant Mechanism Investigation : A theoretical study using Density Functional Theory (DFT) assessed the antioxidant mechanisms of various derivatives, concluding that electron-donating groups enhance antioxidant properties significantly. This suggests potential applications in developing new antioxidant therapies .

- Enzyme Activity Modulation : Research indicated that this compound significantly activated cathepsins B and L in human foreskin fibroblasts, suggesting its role in enhancing proteolytic pathways critical for cellular health .

Q & A

Q. Can this compound serve as a photoswitchable ligand in dynamic coordination frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.